1,1,2-Trichloro-4-methyl-1-pentene

Description

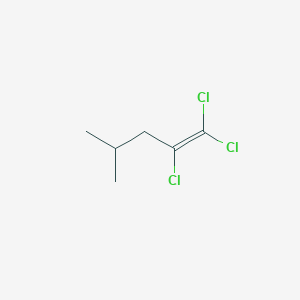

1,1,2-Trichloro-4-methyl-1-pentene (CAS: 108562-63-6) is a chlorinated alkene with the molecular formula C₆H₉Cl₃ and a molecular weight of 187.5 g/mol (calculated from atomic masses: C=12, H=1, Cl=35.5). This compound features a pentene backbone substituted with three chlorine atoms at positions 1, 1, and 2, along with a methyl group at position 4. Chlorinated alkenes like this are commonly used as intermediates in organic synthesis, particularly in agrochemical or pharmaceutical manufacturing .

Properties

CAS No. |

108562-63-6 |

|---|---|

Molecular Formula |

C6H9Cl3 |

Molecular Weight |

187.5 g/mol |

IUPAC Name |

1,1,2-trichloro-4-methylpent-1-ene |

InChI |

InChI=1S/C6H9Cl3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3 |

InChI Key |

CBODMCOWCKGSMR-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=C(Cl)Cl)Cl |

Canonical SMILES |

CC(C)CC(=C(Cl)Cl)Cl |

Synonyms |

1,1,2-Trichloro-4-methyl-1-pentene |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Strong Brønsted acids, such as toluene-4-sulfonic acid (PTSA) or sulfuric acid, protonate the hydroxyl group of the alcohol precursor, facilitating the formation of a carbocation intermediate. Subsequent elimination of a water molecule generates the alkene. For example, the dehydration of 1,1,2-trichloro-4-methyl-2-pentanol with PTSA at 130°C for 2 hours yields 1,1,2-trichloro-4-methyl-1-pentene with a reported efficiency of 94%. The reaction is typically conducted under reduced pressure to distill the product and prevent side reactions.

Key Parameters

-

Catalyst Loading : PTSA at 0.006 equivalents relative to the substrate ensures minimal side-product formation.

-

Temperature : Optimal dehydration occurs between 120°C and 140°C.

-

Distillation : Post-reaction distillation (13 mmHg, bp 62–65°C) isolates the product as a colorless oil.

Dehydrohalogenation of Polychloroalkanes

Dehydrohalogenation involves the removal of hydrogen halides from polychloroalkanes to form alkenes. This method is particularly effective for substrates with vicinal chlorine atoms.

Base-Mediated Elimination

Treatment of 1,1,1,2-tetrachloro-4-methylpentane with a strong base, such as potassium tert-butoxide, promotes the elimination of HCl. The reaction proceeds via an E2 mechanism, where the base abstracts a β-hydrogen, leading to simultaneous departure of a chloride ion and formation of the double bond. This method, however, often requires stringent anhydrous conditions to avoid hydrolysis.

Acid-Catalyzed Pathways

In the absence of a base, acidic conditions can also drive dehydrohalogenation. For instance, heating 1,1,2-trichloro-4-methylpentane with concentrated sulfuric acid at 100°C induces HCl elimination, yielding the target alkene alongside isomerized byproducts (e.g., 1,1,5-trichloro derivatives). The selectivity for this compound depends on the steric environment and reaction duration.

Rearrangement Reactions of Trichloro Compounds

Rearrangement pathways offer an alternative route to this compound, particularly when starting from structurally related trichloro intermediates.

Chlorine Migration in Enol Systems

Under strong acidic conditions, trichloro ketones or alcohols undergo intramolecular chlorine shifts. For example, 1,1,1-trichloro-2-hydroxy-4-methylpentan-4-one rearranges via protonation of the hydroxyl group, followed by chlorine migration from C-1 to C-5, forming this compound after dehydration. This process highlights the role of allylic stabilization in directing chlorine redistribution.

Thermal Isomerization

Heating 1,1,5-trichloro-4-methyl-1-pentene at 130°C in the presence of molten potassium bisulfate induces isomerization to the 1,1,2-trichloro derivative. The reaction equilibrium favors the conjugated system due to enhanced thermodynamic stability.

Comparative Analysis of Synthesis Methods

The table below summarizes the efficiency, conditions, and limitations of each method:

Scientific Research Applications

Latamoxef has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound for studying beta-lactam antibiotics and their synthesis.

Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.

Medicine: Employed in the treatment of bacterial infections, including meningitis, respiratory tract infections, and urinary tract infections.

Mechanism of Action

Latamoxef works by inhibiting bacterial cell wall biosynthesis. It acylates the penicillin-sensitive transpeptidase C-terminal domain (penicillin-binding protein) by opening the lactam ring. This inactivation prevents the formation of cross-links between peptidoglycan strands, inhibiting the final stage of bacterial cell wall synthesis. The resulting cell lysis is mediated by bacterial autolytic enzymes such as autolysins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,1,2-Trichloro-4-methyl-1-pentene with structurally related chlorinated and halogenated alkenes, emphasizing molecular properties, substituent effects, and applications.

Key Analysis:

Substituent Effects :

- The trichloro-methyl compound’s chlorine atoms create steric hindrance and electron withdrawal, favoring dehydrohalogenation or nucleophilic substitution. In contrast, the tetrachloro analog (CAS 64944-19-0) has an additional chlorine, increasing molecular weight and possibly altering boiling points or solubility .

- The dinitro compound (CAS 5432-39-3) exhibits high reactivity due to nitro groups, making it thermally unstable and suitable for energetic materials. This contrasts with the bromo derivative (CAS 31950-56-8), where bromine’s leaving-group propensity supports SN2 reactions .

Applications :

- Chlorinated compounds like this compound are valued in specialty chemical synthesis, whereas brominated analogs may serve in flame retardants or cross-coupling reactions.

- Safety protocols for chlorinated alkenes (e.g., ventilation, protective equipment) align with general hazardous material guidelines, as seen in tetrachloroethane handling recommendations .

Q & A

Q. What are the recommended methods for synthesizing 1,1,2-Trichloro-4-methyl-1-pentene in a laboratory setting?

Synthesis typically involves chlorination of 4-methyl-1-pentene derivatives using radical or electrophilic chlorination agents. A methodological approach includes:

- Stepwise chlorination : Introduce chlorine atoms sequentially under controlled temperatures (e.g., 40–60°C) using sulfuryl chloride (SO₂Cl₂) or Cl₂ gas with UV initiation. Monitor reaction progress via gas chromatography (GC) to avoid over-chlorination .

- Safety protocols : Use inert atmospheres (N₂/Ar) to prevent uncontrolled radical chain reactions and ensure proper fume hood ventilation due to toxic HCl byproducts .

- Purification : Employ fractional distillation or column chromatography to isolate the target compound, verifying purity via GC retention indices or NMR .

Q. What analytical techniques are most reliable for determining the purity of this compound?

- Gas Chromatography (GC) : Compare retention times with standards from databases like NIST Chemistry WebBook .

- NMR Spectroscopy : Analyze peak splitting patterns (e.g., coupling constants for vinyl chloride groups) and integrate signals to quantify impurities .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 196 for C₆H₉Cl₃) and fragment patterns against reference spectra .

Q. What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats to prevent skin/eye contact and combustion risks .

- Ventilation : Use fume hoods with >100 ft/min airflow to mitigate inhalation of volatile chlorinated compounds .

- Waste disposal : Neutralize chlorinated waste with alkaline solutions (e.g., 10% NaOH) before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data (e.g., NMR chemical shifts)?

- Cross-validation : Compare experimental IR, NMR, and MS data with computational predictions (DFT or ab initio methods) using software like Gaussian. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for electron correlation effects .

- Solvent effects : Re-run computational models incorporating solvent parameters (e.g., COSMO-RS for chloroform) to align with experimental conditions .

- Database reconciliation : Cross-reference with NIST or PubChem entries to identify potential isomerization or contamination issues .

Q. What experimental strategies optimize reaction yields in multi-step syntheses involving this compound?

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, catalyst loading (e.g., FeCl₃), and reaction time. Analyze via ANOVA to identify significant factors .

- In situ monitoring : Implement FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

- Scalability trials : Conduct pilot reactions in microreactors to assess heat transfer and mixing efficiency before scaling to batch reactors .

Q. How can degradation pathways of this compound under environmental conditions be systematically studied?

- Accelerated aging tests : Expose the compound to UV light, humidity, or elevated temperatures (40–80°C) and analyze degradation products via LC-MS or GC-MS .

- Isotopic labeling : Use ¹³C-labeled analogs to track bond cleavage patterns and identify primary degradation intermediates .

- Quantum mechanical modeling : Simulate degradation mechanisms (e.g., C-Cl bond dissociation energies) using CASSCF methods to predict stability under oxidative conditions .

Data Contradiction Analysis

Example Scenario : Conflicting boiling points reported in literature (e.g., 120°C vs. 128°C).

- Methodology :

- Replicate measurements : Use calibrated equipment (e.g., ASTM D86-compliant distillation apparatus) under standardized pressure (e.g., 1 atm) .

- Assess isomer presence : Perform GC-MS to detect stereoisomers (e.g., cis/trans) that may alter physical properties .

- Review synthetic routes : Compare starting materials (e.g., purity of 4-methyl-1-pentene) and chlorination methods across studies to identify procedural inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.